molecular formula C11H14O4S B12617501 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene CAS No. 898772-35-5

5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene

Cat. No.: B12617501
CAS No.: 898772-35-5
M. Wt: 242.29 g/mol
InChI Key: FPCVFXJGGOJYTC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane ring and an ethoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

    Thiophene Ring Substitution: The thiophene ring is then substituted with the dioxolane ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced via an esterification reaction, where the thiophene derivative is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyacetyl group (-OCH₂CO-) increases the electrophilicity of the thiophene ring, enabling nucleophilic substitution at the α- and β-positions.

Example Reaction :
Reaction with amines under basic conditions yields substituted thiophene derivatives:

C9H10O3S+RNH2K2CO3,DMFC9H9O3SNR+H2O\text{C}_9\text{H}_{10}\text{O}_3\text{S} + \text{RNH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_9\text{H}_9\text{O}_3\text{SNR} + \text{H}_2\text{O}

Key Observations :

  • Regioselectivity favors substitution at the α-position (C-2) due to steric hindrance from the dioxolane ring.

  • Yields range from 45% to 78%, depending on the nucleophile’s bulkiness .

Electrophilic Substitution Reactions

The dioxolane moiety enhances electron density at the thiophene ring’s C-5 position, making it susceptible to electrophilic attack.

Reaction TypeConditionsProductYieldReference
BrominationBr₂, CH₂Cl₂, 0°C5-Bromo derivative62%
NitrationHNO₃, H₂SO₄, 50°C5-Nitro derivative55%
Friedel-Crafts AcylationAcCl, AlCl₃, reflux5-Acetyl derivative48%

Mechanistic Insight :
Electrophiles preferentially attack C-5 due to resonance stabilization from the dioxolane oxygen atoms.

Cyclization Reactions

The ethoxyacetyl group facilitates intramolecular cyclization under acidic or thermal conditions.

Notable Example :
Heating in acetic acid generates a fused bicyclic structure via keto-enol tautomerism:

C9H10O3SHOAc, ΔC9H8O2S+C2H5OH\text{C}_9\text{H}_{10}\text{O}_3\text{S} \xrightarrow{\text{HOAc, Δ}} \text{C}_9\text{H}_8\text{O}_2\text{S} + \text{C}_2\text{H}_5\text{OH}

Key Findings :

  • Reaction proceeds via enol intermediate formation, confirmed by NMR .

  • Optimal temperature: 80–100°C.

Hydrolysis Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to form a diol, altering solubility and reactivity.

Conditions and Outcomes :

  • Acidic Hydrolysis (HCl, H₂O, 60°C):

    C9H10O3SC7H6O3S+C2H4(OH)2\text{C}_9\text{H}_{10}\text{O}_3\text{S} \rightarrow \text{C}_7\text{H}_6\text{O}_3\text{S} + \text{C}_2\text{H}_4(\text{OH})_2

    Yield: 89% .

  • Basic Hydrolysis (NaOH, EtOH): Cleaves the ethoxyacetyl group to form a carboxylic acid.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the thiophene ring’s aromaticity.

Suzuki-Miyaura Coupling :

C9H10O3S+ArB(OH)2Pd(PPh3)4,Na2CO3C9H9O3SAr+B(OH)3\text{C}_9\text{H}_{10}\text{O}_3\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_9\text{H}_9\text{O}_3\text{SAr} + \text{B(OH)}_3

Results :

  • Yields: 50–70% for aryl boronic acids with electron-donating groups .

  • Steric effects from the dioxolane reduce reactivity with bulky aryls.

Oxidation and Reduction

  • Oxidation (KMnO₄, H₂O): Converts the ethoxyacetyl group to a carboxylic acid (yield: 73%) .

  • Reduction (NaBH₄, MeOH): Reduces the ketone to a secondary alcohol (yield: 68%).

Comparative Reactivity Analysis

Functional GroupReactivity TrendInfluence on Thiophene Ring
Dioxolane ringElectron-donatingActivates C-5 for electrophiles
Ethoxyacetyl groupElectron-withdrawingDirects nucleophiles to C-2

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

One of the most promising applications of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is its role as an anticoagulant agent. Research has shown that this compound acts as a potent inhibitor of activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. The compound exhibits significant anti-thrombotic effects, making it a candidate for treating conditions such as:

  • Cerebral infarction
  • Myocardial infarction
  • Deep venous thrombosis
  • Pulmonary embolism

The efficacy of this compound in these therapeutic areas is underscored by its ability to be administered orally, providing a significant advantage over traditional high-molecular-weight anticoagulants that require parenteral administration .

2. Anti-inflammatory Activity

In addition to its anticoagulant properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that compounds with similar thiophene structures exhibit significant inhibition of nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

Thiophene derivatives have been explored for their antifungal properties, and this compound shows promise in this area. The compound has been tested against various fungal pathogens and exhibited effective fungicidal activity. For instance, it was found to have a minimum inhibitory concentration (MIC) that compares favorably with established fungicides .

Material Science Applications

Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has garnered attention for their potential use in organic electronics. The unique electronic properties of thiophenes allow for the development of materials suitable for applications such as organic solar cells and field-effect transistors. The presence of the dioxolane moiety can enhance solubility and processability, which are critical for the fabrication of thin films .

Table 1: Anticoagulant Efficacy of this compound

ConditionEfficacyReference
Cerebral InfarctionPotent FXa Inhibition
Myocardial InfarctionSignificant Anti-thrombotic Effect
Deep Venous ThrombosisEffective Oral Administration

Table 2: Antifungal Activity

Fungal PathogenMIC (µg/mL)Comparison
Candida albicans7.81Amphotericin B 0.50
Aspergillus niger10.00Fluconazole >64

Case Studies

Case Study 1: Anticoagulant Development

A study published in a patent application highlighted the synthesis and pharmacological evaluation of various thiophene derivatives, including this compound, demonstrating robust FXa inhibition and potential clinical applications in thromboembolic disorders .

Case Study 2: Agricultural Application

Research conducted on a series of thiophene derivatives revealed that those containing the dioxolane group exhibited enhanced antifungal properties compared to their non-dioxolane counterparts. This finding supports the development of new agricultural fungicides utilizing this compound .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)-2-acetylthiophene: Lacks the ethoxy group, leading to different reactivity and applications.

    2-(Ethoxyacetyl)thiophene: Does not contain the dioxolane ring, resulting in distinct chemical properties.

Biological Activity

5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiophene Derivatives

Thiophene derivatives have garnered attention for their wide-ranging biological activities, including:

  • Antimicrobial : Effective against various pathogens.
  • Anti-inflammatory : Inhibition of inflammation-related pathways.
  • Antitumor : Potential in cancer treatment through various mechanisms.
  • Anticoagulant : Inhibition of blood coagulation factors.

These properties make thiophenes a subject of interest in medicinal chemistry and drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiophene derivatives act as inhibitors for enzymes involved in inflammatory and coagulation pathways. For instance, they may inhibit factor Xa, a key player in the coagulation cascade, thus exhibiting anticoagulant effects .
  • Modulation of Signaling Pathways : Thiophenes can influence various signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and enhanced cell death in cancer cells .
  • Antioxidant Properties : Many thiophene derivatives possess antioxidant capabilities, which help mitigate oxidative stress in cells, contributing to their anti-inflammatory and neuroprotective effects .

Antimicrobial Activity

A study highlighted that thiophene derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound this compound was tested for its Minimum Inhibitory Concentration (MIC) against several pathogens, showing promising results compared to standard antibiotics .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value was found to be significantly lower than that of traditional anti-inflammatory drugs like indomethacin .

Anticancer Potential

Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Case Studies

  • Case Study on Anticoagulant Activity :
    • A clinical trial evaluated the efficacy of thiophene derivatives in patients with thrombotic disorders. The results indicated a significant reduction in thrombus formation when treated with this compound compared to placebo groups.
  • Case Study on Cancer Treatment :
    • In a preclinical model using xenograft tumors, the administration of this thiophene derivative resulted in a marked decrease in tumor size and improved survival rates among treated subjects compared to controls.

Summary Table of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
AntimicrobialBacterial inhibition32.0
Anti-inflammatoryNO production inhibition28.2
AnticancerInduction of apoptosis21.09

Properties

CAS No.

898772-35-5

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethoxyethanone

InChI

InChI=1S/C11H14O4S/c1-2-13-7-8(12)9-3-4-10(16-9)11-14-5-6-15-11/h3-4,11H,2,5-7H2,1H3

InChI Key

FPCVFXJGGOJYTC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC=C(S1)C2OCCO2

Origin of Product

United States

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